4-(4-Methylcyclohexyl)but-3-en-2-one
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Overview
Description
4-(4-Methylcyclohexyl)but-3-en-2-one is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is characterized by a cyclohexyl ring substituted with a methyl group and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)but-3-en-2-one typically involves the reaction of 4-methylcyclohexanone with an appropriate alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the butenone side chain . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylcyclohexyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone side chain to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
4-(4-Methylcyclohexyl)but-3-en-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-Methylcyclohexyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)but-3-en-2-one: Similar structure but with a hydroxy group instead of a methyl group.
4-(4-Methylphenyl)but-3-en-2-one: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
4-(4-Methylcyclohexyl)but-3-en-2-one is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to similar compounds with phenyl or hydroxy groups.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(E)-4-(4-methylcyclohexyl)but-3-en-2-one |
InChI |
InChI=1S/C11H18O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h5,8-9,11H,3-4,6-7H2,1-2H3/b8-5+ |
InChI Key |
PPRBBLPVMVJBQO-VMPITWQZSA-N |
Isomeric SMILES |
CC1CCC(CC1)/C=C/C(=O)C |
Canonical SMILES |
CC1CCC(CC1)C=CC(=O)C |
Origin of Product |
United States |
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